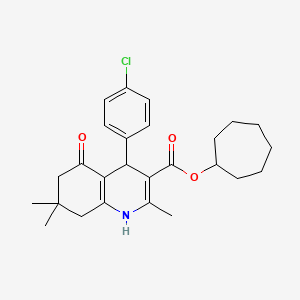![molecular formula C15H19F3N2O5S B14947520 Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and several functional groups including an acetylamino and methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Functional group modifications: The acetylamino and methoxycarbonyl groups are introduced through acylation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用机制
The mechanism by which METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can interact with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- METHYL 2-{[1-(AMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(CARBOXY)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The presence of both the acetylamino and methoxycarbonyl groups in METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C15H19F3N2O5S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
methyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H19F3N2O5S/c1-6-9-7(2)26-11(10(9)12(22)24-4)20-14(13(23)25-5,15(16,17)18)19-8(3)21/h20H,6H2,1-5H3,(H,19,21) |
InChI 键 |
HTUOQJZRWSBIIM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)
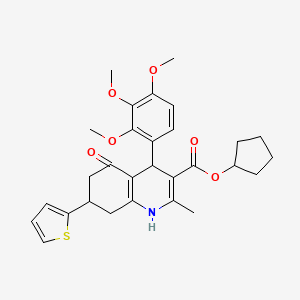
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14947449.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14947451.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
![(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)
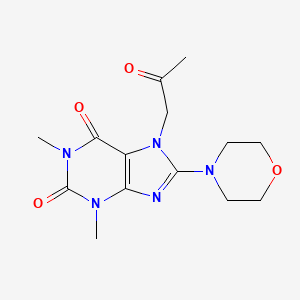
![N-(3-methylphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14947478.png)
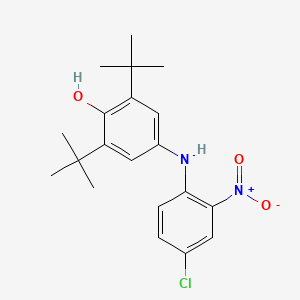
![3-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B14947515.png)
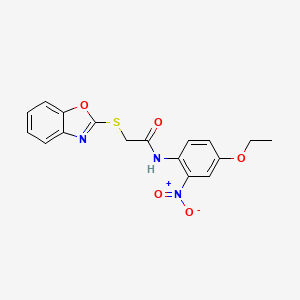
![ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947521.png)
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B14947524.png)
